molecular formula C10H18FNO3 B13565208 Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B13565208
M. Wt: 219.25 g/mol
InChI Key: OCEFKMAZQXEHRY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3 It is characterized by the presence of an azetidine ring, a tert-butyl group, and a fluoro-hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoro-hydroxyethyl reagents under controlled conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 1-fluoro-2-hydroxyethyl reagents in the presence of a suitable base and solvent. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluoro group could result in various substituted azetidine derivatives .

Scientific Research Applications

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro-hydroxyethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The azetidine ring provides a rigid framework that can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-ethynylazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is unique due to the presence of the fluoro-hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C10H18FNO3

Molecular Weight

219.25 g/mol

IUPAC Name

tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6H2,1-3H3

InChI Key

OCEFKMAZQXEHRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CO)F

Origin of Product

United States

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